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molecular formula C9H6ClN3O2 B8284390 2-Chloro-6-(2H-1,2,3-triazol-2-yl)benzoic acid

2-Chloro-6-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No. B8284390
M. Wt: 223.61 g/mol
InChI Key: RILMEGKJQJBMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156829B2

Procedure details

To the solution of 2H-1,2,3-triazole (CAS number 288-36-8; 4.0 g, 57.97 mmol) in DMF (14 ml) was added cesium carbonate (18.84 g, 57.97 mmol), trans-1-N,2-N-dimethylcyclohexane-1,2-diamine (0.510 g, 5.80 mmol), copper(I) iodide (0.276 g, 1.45 mmol) and 2-bromo-6-chlorobenzoic acid (CAS number 93224-85-2; 6.78 g, 28.98 mmol) at 0-10° C. The reaction was subjected to microwave irradiation at 125° C. for 15 minutes and was then partitioned between ethyl acetate (3×100 ml) and water (100 ml). The aqueous layer was acidified with 2M HCl (aq) to give pH 2 and then extracted with ethyl acetate (3×100 ml). The combined organics were washed with brine, dried over sodium sulfate and concentrated in vacuo. This was then purified by column chromatography (0-3% methanol/DCM) to afford the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
18.84 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.276 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][N:3]=[CH:4][CH:5]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CN[C@@H]1CCCC[C@H]1NC.Br[C:23]1[CH:31]=[CH:30][CH:29]=[C:28]([Cl:32])[C:24]=1[C:25]([OH:27])=[O:26]>CN(C=O)C.[Cu]I>[Cl:32][C:28]1[CH:29]=[CH:30][CH:31]=[C:23]([N:2]2[N:3]=[CH:4][CH:5]=[N:1]2)[C:24]=1[C:25]([OH:27])=[O:26] |f:1.2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N=1NN=CC1
Name
cesium carbonate
Quantity
18.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.51 g
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
6.78 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C(=CC=C1)Cl
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C)C=O
Name
copper(I) iodide
Quantity
0.276 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation at 125° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was then partitioned between ethyl acetate (3×100 ml) and water (100 ml)
CUSTOM
Type
CUSTOM
Details
to give pH 2
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
This was then purified by column chromatography (0-3% methanol/DCM)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC=C1)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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